molecular formula C9H18N2O B1477095 1-Oxa-9-azaspiro[5.5]undecan-9-amine CAS No. 2098123-21-6

1-Oxa-9-azaspiro[5.5]undecan-9-amine

Cat. No.: B1477095
CAS No.: 2098123-21-6
M. Wt: 170.25 g/mol
InChI Key: STDXZFTVQUOGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-9-azaspiro[5.5]undecan-9-amine is a spirocyclic chemical scaffold of significant interest in modern drug discovery. Its unique three-dimensional structure, characterized by a spiro-fused oxygen-containing (tetrahydropyran) and nitrogen-containing (piperidine) ring system, makes it a valuable privileged structure for designing novel therapeutic agents. This compound serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry, particularly for projects aiming to develop compounds with high saturation (Fsp3), which is often associated with improved solubility and successful development outcomes . Research highlights the value of this spirocyclic framework in developing potent new therapeutics. Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have demonstrated high antituberculosis activity by acting as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis . These compounds have shown efficacy against both antibiotic-sensitive H37Rv and multidrug-resistant strains, exceeding the activity of standard comparator drugs . Furthermore, the scaffold has been successfully employed to create novel ciprofloxacin derivatives, which exhibit a refined antibacterial profile with potent and specific activity against Gram-negative Acinetobacter baumannii and Gram-positive Bacillus cereus . Beyond infectious diseases, the closely related spirocyclic template has been utilized in the discovery of polar, orally bioavailable inhibitors of soluble epoxide hydrolase (sEH), a key target for treating cardiovascular diseases, inflammation, and pain . The 9-amine functional group on this spirocyclic core provides a critical handle for further chemical diversification, allowing researchers to conjugate this complex, three-dimensional fragment to various pharmacophores and warheads. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

2098123-21-6

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-9-amine

InChI

InChI=1S/C9H18N2O/c10-11-6-4-9(5-7-11)3-1-2-8-12-9/h1-8,10H2

InChI Key

STDXZFTVQUOGAM-UHFFFAOYSA-N

SMILES

C1CCOC2(C1)CCN(CC2)N

Canonical SMILES

C1CCOC2(C1)CCN(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of 1-oxa-9-azaspiro[5.5]undecan-9-amine derivatives is highly dependent on substituents attached to the spirocyclic core. Below is a detailed comparison with structurally related compounds:

Lipophilic vs. Polar Substituents in FFA1 Agonism

  • Lipophilic Derivatives: Example: 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS: 1306739-52-5, C₁₆H₂₄N₂O) . Activity: Exhibits nanomolar potency (EC₅₀ ≈ 0.014 μM) as a free fatty acid receptor 1 (FFA1/GPR40) agonist, comparable to TAK-875, a clinical candidate for T2DM . Mechanism: Lipophilicity enhances membrane permeability and receptor binding .
  • Polar Derivatives :
    • Example : Unsubstituted 1-oxa-9-azaspiro[5.5]undecane (R = H).
    • Activity : Inactive in FFA1 agonism due to insufficient lipophilicity .
    • Design Strategy : Polar appendages (e.g., secondary amides, heterocycles) improve solubility and reduce toxicity while maintaining low-micromolar activity .

Antibacterial Spirocyclic Derivatives

  • Ciprofloxacin Analogs :
    • Example : 7-(1-Oxa-9-azaspiro[5.5]undec-9-yl) derivatives of ciprofloxacin .
    • Activity : Superior potency against Acinetobacter baumannii and Bacillus cereus (MIC₉₀ < 1 μg/mL) compared to piperazine-containing ciprofloxacin .
    • Advantage : The spirocycle’s rigidity improves target engagement by reducing conformational entropy .
  • Spirocyclic Pyrrolidines :
    • Example : Spirocyclic pyrrolidines with 1,2,4-triazol-3-yl substituents.
    • Activity : Narrower spectrum but enhanced selectivity for gram-positive pathogens .

Antituberculosis Agents

  • MmpL3 Inhibitors: Example: 1-Oxa-9-azaspiro[5.5]undecane derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis . Activity: Cidal activity against M. Comparison: Non-spirocyclic analogs (e.g., adamantane derivatives) show lower potency due to reduced three-dimensionality .

Comparative Data Table

Compound Substituent Biological Target Key Activity Reference
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine Benzyl FFA1 (GPR40) EC₅₀ = 0.014 μM (nanomolar agonist)
Unsubstituted 1-oxa-9-azaspiro[5.5]undecane H FFA1 (GPR40) Inactive
Ciprofloxacin-spirocycle hybrid Ethyl oxadiazole Bacterial DNA gyrase MIC₉₀ = 0.5 μg/mL (A. baumannii)
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Propyl MmpL3 (M. tuberculosis) IC₅₀ = 2.8 μM (moderate selectivity)

Key Research Findings

Substituent-Driven Potency : Lipophilic groups (e.g., benzyl) enhance FFA1 agonism by 100-fold compared to polar derivatives, highlighting the role of logP in receptor activation .

Conformational Rigidity : The spirocyclic core improves antibacterial activity by pre-organizing the molecule for target binding, unlike flexible piperazine analogs .

Metabolic Limitations : Antituberculosis derivatives suffer from rapid hepatic clearance, necessitating prodrug strategies .

Preparation Methods

Prins Cyclization-Based Synthesis

One of the most common and effective synthetic routes to 1-oxa-9-azaspiro[5.5]undecan derivatives, including 1-oxa-9-azaspiro[5.5]undecan-9-amine, is via the Prins cyclization reaction. This method involves the acid-catalyzed reaction of a piperidin-4-one derivative with an olefin, enabling the formation of the spirocyclic framework in a single step. The Prins cyclization is favored for its ability to construct the spirocyclic ring system with high efficiency and relative stereochemical control.

  • Reaction conditions: Typically conducted under acidic catalysis, often using strong acids such as trifluoroacetic acid or Lewis acids, at controlled temperatures to optimize yield and selectivity.
  • Advantages: This method allows for the rapid assembly of the spirocyclic core, reducing the number of steps and purification procedures.
  • Challenges: Diastereomeric mixtures are common, requiring chromatographic separation techniques such as preparative HPLC for isolation of pure stereoisomers.

Multi-Step Synthesis via Cyclization and Functionalization

Alternative synthetic routes involve multi-step sequences starting from simpler cyclic amines or ketones, followed by cyclization and subsequent functional group transformations to install the amine and oxygen heteroatoms at the correct positions.

  • For example, starting from substituted piperidine derivatives, cyclization reactions form the spirocyclic core, followed by reduction or substitution reactions to introduce the amine functionality at the 9-position.
  • Reaction steps often include:
    • Nucleophilic substitution to introduce amine groups.
    • Reduction of ketones or imines to amines using reagents like lithium aluminum hydride.
    • Oxidation or controlled functional group transformations to adjust oxygen-containing moieties.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Prins Cyclization Piperidin-4-one derivative + olefin, acid catalyst (e.g., TFA), room temperature to reflux Formation of spirocyclic core in one step, diastereomeric mixture
2 Reduction Lithium aluminum hydride (LiAlH4) in ether solvents Reduction of ketone or imine intermediates to amine
3 Substitution Alkyl halides or nucleophiles under basic conditions Introduction of benzyl or other substituents at nitrogen
4 Purification Preparative HPLC (chiral columns), flash chromatography Isolation of stereochemically pure isomers
  • A representative example from literature describes the synthesis of 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which shares the spirocyclic core with this compound, involving:
    • Reaction in dry DMSO at 50 °C.
    • Extraction and purification via ethyl acetate and MgSO4 drying.
    • Final purification by flash chromatography with DCM/MeOH gradients.

Research Findings on Synthesis Optimization

  • Temperature control: Cooling to low temperatures (e.g., −78 °C) during base addition (e.g., potassium tert-butoxide) improves selectivity and yield in cyclization steps.
  • Solvent effects: Use of polar aprotic solvents like DMSO and THF enhances reaction rates and solubility of intermediates.
  • Base selection: Potassium tert-butoxide is effective for deprotonation and cyclization steps under nitrogen atmosphere to avoid moisture and oxidation.
  • Chiral resolution: Preparative chiral HPLC is essential for isolating enantiomerically pure compounds, which is critical for biological activity studies.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Catalyst Acid catalyst (e.g., trifluoroacetic acid) Promotes Prins cyclization
Temperature Room temperature to 50 °C; low temp (−78 °C) for base addition Controls reaction rate and stereoselectivity
Solvent DMSO, THF Enhances solubility and reaction efficiency
Base Potassium tert-butoxide Facilitates cyclization
Purification Flash chromatography, preparative chiral HPLC Isolates pure stereoisomers
Yield Up to 84% for key intermediates High efficiency in optimized protocols

Summary of Preparation Methodologies

  • The Prins cyclization stands out as the principal method for constructing the spirocyclic core of this compound, offering a convergent and efficient route.
  • Multi-step synthetic routes involving cyclization, reduction, and substitution provide alternative pathways, especially when specific substitutions or stereochemistry are required.
  • Optimization of reaction conditions such as temperature, solvent, and base choice significantly impacts yield and stereochemical purity.
  • Advanced purification techniques like chiral preparative HPLC are necessary to obtain enantiomerically pure compounds, crucial for biological evaluation.
  • The synthesis protocols are adaptable for scale-up with potential industrial applications, employing continuous flow reactors and catalytic systems for improved efficiency.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives?

The synthesis of spirocyclic amines like this compound typically involves multicomponent reactions or cyclization strategies. For example, analogs such as N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine are synthesized via reactions between aldehydes (e.g., benzaldehyde) and amines (e.g., cyclopropylamine) under automated conditions, yielding diastereomeric mixtures (30% yield before purification) . Another approach uses benzo[d][1,3]dioxole-5-carbaldehyde with cyclobutanamine and iSnAP resin, producing derivatives with yields ranging from 3% to 41% depending on stereochemistry . Key steps include chromatography for purification and preparative HPLC for diastereomer resolution .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound analogs?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify stereochemical environments and substituent effects. For instance, diastereomers exhibit distinct splitting patterns (e.g., δ 8.58 ppm for triazole protons in one derivative) .
  • HRMS (ESI) : Validates molecular formulas (e.g., m/z 401.2055 for a trifluoroethyl-substituted analog) .
  • IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) . Combined, these methods confirm spirocyclic core integrity and substituent regiochemistry .

Q. How does the spirocyclic architecture influence the compound’s physicochemical properties?

The rigid spirocyclic framework enhances metabolic stability and conformational restriction, which is advantageous in drug discovery. For example, 3-oxa-9-azaspiro[5.5]undecane hydrochloride exhibits a stable bicyclic structure due to fused oxa-aza rings, reducing rotational freedom and improving binding selectivity . This rigidity also impacts solubility and crystallinity, requiring solvent optimization in synthetic protocols .

Advanced Research Questions

Q. What strategies address diastereomer formation during synthesis of this compound derivatives?

Diastereomer resolution is critical for stereochemical purity. Methods include:

  • Preparative HPLC : Separates diastereomers with minor structural differences (e.g., resolving 2:1 mixtures of N-cyclopropyl derivatives) .
  • Chiral chromatography : Uses chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.
  • Crystallization : Exploits differential solubility of diastereomeric salts (e.g., using tartaric acid derivatives). Evidence shows that diastereomer ratios vary with reaction conditions (e.g., 70:30 vs. 30:70 NMR purity in automated syntheses) , necessitating post-synthetic purification.

Q. How can reaction conditions be optimized to improve yields of spirocyclic amines?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity in cyclization steps .
  • Temperature control : Lower temperatures reduce side reactions (e.g., epimerization).
  • Catalyst screening : Lewis acids like BF3_3-OEt2_2 accelerate imine formation in multicomponent reactions . For example, adjusting resin loading in iSnAP-based syntheses improved yields from 3% to 41% for specific diastereomers . Statistical design of experiments (DoE) can systematically identify optimal parameters .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Molecular docking : Models interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with bioactivity .
  • DFT calculations : Predicts stability of spirocyclic conformers and reaction transition states . For instance, docking studies on benzothiazole-substituted analogs revealed hydrogen-bonding interactions with active-site residues, guiding lead optimization .

Methodological Considerations

  • Contradiction analysis : Discrepancies in reported yields (e.g., 18% vs. 41% for similar reactions) may arise from solvent purity, catalyst aging, or stereochemical drift during workup . Cross-validation using LC-MS and 1^1H NMR integration is recommended.
  • Theoretical frameworks : Link synthetic work to broader concepts like Baldwin’s rules (for cyclization feasibility) or Curtin-Hammett kinetics (for diastereomer control) .

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